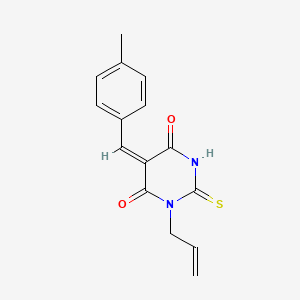
5-cyclohexyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclohexyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione, commonly known as CTNT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTNT belongs to the class of thiohydantoin derivatives and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of CTNT is not well understood, but it is believed to act on various molecular targets in the cells. CTNT has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. CTNT has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CTNT has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which is beneficial in the treatment of neurodegenerative diseases. CTNT has also been reported to have antiviral activity against hepatitis C virus by inhibiting the viral replication. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CTNT in lab experiments are its potential therapeutic applications in the treatment of various diseases, its easy synthesis method, and its low toxicity. The limitations of using CTNT in lab experiments are its limited solubility in water, which makes it difficult to administer, and the lack of understanding of its mechanism of action.
Orientations Futures
The future directions for the research on CTNT are to investigate its mechanism of action, to optimize its synthesis method for better yields, and to explore its potential therapeutic applications in the treatment of various diseases. The research on CTNT can also be extended to its derivatives to explore their potential therapeutic applications. The use of CTNT in combination with other drugs can also be investigated to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of CTNT involves the reaction of cyclohexyl isothiocyanate with 1-naphthylamine in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the final product, CTNT. This synthesis method has been reported in various research papers and has been optimized for better yields.
Applications De Recherche Scientifique
CTNT has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been reported to have anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. CTNT has also been reported to have antiviral activity against hepatitis C virus.
Propriétés
IUPAC Name |
5-cyclohexyl-1-naphthalen-1-yl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c23-19-20-13-21(16-9-2-1-3-10-16)14-22(19)18-12-6-8-15-7-4-5-11-17(15)18/h4-8,11-12,16H,1-3,9-10,13-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGISCLREQOXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)

![3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5867208.png)
![1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5867216.png)
![3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)
![3-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5867220.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)
![2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5867235.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)